molecular formula C5H12ClN3 B6199484 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride CAS No. 2694727-85-8

3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride

Cat. No.: B6199484
CAS No.: 2694727-85-8
M. Wt: 149.6
InChI Key:
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Description

3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride is a chemical compound known for its unique structure and reactivity. It is a derivative of diazirine, a class of compounds characterized by a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is particularly notable for its use in photoaffinity labeling, a technique used to study molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride typically involves multiple steps. One common route starts with the preparation of 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine, which is then converted to its hydrochloride salt. The synthesis may involve the use of reagents such as alkyl halides, amines, and diazirine precursors under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert the diazirine ring to other nitrogen-containing structures.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the amine nitrogen.

Scientific Research Applications

3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can covalently bind to nearby molecules, allowing researchers to capture and study transient molecular interactions. The molecular targets and pathways involved depend on the specific application and the molecules being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride is unique due to its specific amine functionality, which allows for additional chemical modifications and applications. Its hydrochloride form also enhances its solubility and stability, making it more suitable for various experimental conditions.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride involves the reaction of 3-methyl-3H-diazirine with propionyl chloride followed by reduction with sodium borohydride and subsequent reaction with 1-chloropropane to yield the final product.", "Starting Materials": [ "3-methyl-3H-diazirine", "propionyl chloride", "sodium borohydride", "1-chloropropane", "hydrochloric acid", "diethyl ether", "sodium sulfate" ], "Reaction": [ "Step 1: 3-methyl-3H-diazirine is reacted with propionyl chloride in the presence of hydrochloric acid and diethyl ether to yield 3-(3-methyl-3H-diazirin-3-yl)propanoyl chloride.", "Step 2: The resulting product from step 1 is then reduced with sodium borohydride in the presence of methanol to yield 3-(3-methyl-3H-diazirin-3-yl)propan-1-ol.", "Step 3: 1-chloropropane is then added to the reaction mixture from step 2 and the resulting mixture is heated under reflux to yield 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride.", "Step 4: The final product is isolated by filtration and washing with diethyl ether, followed by drying over sodium sulfate." ] }

CAS No.

2694727-85-8

Molecular Formula

C5H12ClN3

Molecular Weight

149.6

Purity

95

Origin of Product

United States

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